N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine
CAS No.:
Cat. No.: VC13349948
Molecular Formula: C13H27NO
Molecular Weight: 213.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H27NO |
---|---|
Molecular Weight | 213.36 g/mol |
IUPAC Name | N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine |
Standard InChI | InChI=1S/C13H27NO/c1-11(10-13(2,3)15-4)14-12-8-6-5-7-9-12/h11-12,14H,5-10H2,1-4H3 |
Standard InChI Key | AJASGZABWJJOBO-UHFFFAOYSA-N |
SMILES | CC(CC(C)(C)OC)NC1CCCCC1 |
Canonical SMILES | CC(CC(C)(C)OC)NC1CCCCC1 |
Introduction
Chemical Identity and Structural Features
The molecular formula of N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine is C₁₃H₂₇NO, with a molecular weight of 213.36 g/mol . Its structure comprises a cyclohexanamine moiety linked to a 4-methoxy-4-methylpentan-2-yl group. The SMILES notation CC(NC1CCCCC1)CC(C)(OC)C precisely encodes its branched topology, highlighting the methoxy group at the 4-position of the pentan-2-yl chain and the methyl substituent adjacent to it .
Table 1: Molecular Properties
Property | Value |
---|---|
CAS Number | 1038707-64-0 |
Molecular Formula | C₁₃H₂₇NO |
Molecular Weight | 213.36 g/mol |
SMILES | CC(NC1CCCCC1)CC(C)(OC)C |
Supplier (Primary) | UkrOrgSynthesis Ltd. |
Purity | Not specified in open sources |
The compound’s IUPAC name reflects its substitution pattern: the pentan-2-yl backbone bears methoxy and methyl groups at the 4-position, while the amine group at position 2 is bonded to the cyclohexane ring .
Synthesis and Reaction Pathways
While no direct synthesis protocols for N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine are disclosed in publicly available literature, its structure suggests plausible synthetic routes. A reductive amination strategy could involve the reaction of cyclohexylamine with a ketone precursor, such as 4-methoxy-4-methylpentan-2-one, under catalytic hydrogenation conditions. Alternatively, nucleophilic substitution reactions between a preformed amine and a halogenated alkane derivative might be feasible, though steric hindrance from the branched chain could limit efficiency .
Physical and Chemical Properties
Data on the compound’s physical properties (e.g., melting point, boiling point, solubility) remain unreported in open sources. Its tertiary amine structure implies limited water solubility and a propensity to form salts with acids, which could enhance solubility for industrial applications. The methoxy group’s electron-donating effects may influence reactivity in electrophilic substitution or oxidation reactions, though specific studies are lacking .
Supplier | Location | Product Code | Availability |
---|---|---|---|
UkrOrgSynthesis Ltd. | Ukraine | 6230 | Limited batches |
BLD Pharmatech | Global | 1038707-64-0 | Custom synthesis |
Research Gaps and Future Directions
The dearth of peer-reviewed studies on N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine underscores significant research opportunities:
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Synthetic Optimization: Development of efficient, scalable routes using modern catalytic systems (e.g., enzymatic or photochemical methods).
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Physicochemical Profiling: Determination of solubility, partition coefficients (logP), and spectroscopic signatures (NMR, IR).
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Biological Screening: Evaluation of antimicrobial, antiviral, or receptor-binding activities given the pharmacophore potential of tertiary amines.
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